BenchChemオンラインストアへようこそ!

1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Spiro junction geometry Conformational analysis Receptor pharmacophore

1'-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 1797345-49-3) is a synthetic spirocyclic compound with the molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.30 g·mol⁻¹. It features a 3H-spiro[2-benzofuran-1,4'-piperidine]-3-one core scaffold with a furan-2-carbonyl substituent appended to the piperidine nitrogen.

Molecular Formula C17H15NO4
Molecular Weight 297.31
CAS No. 1797345-49-3
Cat. No. B2475442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
CAS1797345-49-3
Molecular FormulaC17H15NO4
Molecular Weight297.31
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CO4
InChIInChI=1S/C17H15NO4/c19-15(14-6-3-11-21-14)18-9-7-17(8-10-18)13-5-2-1-4-12(13)16(20)22-17/h1-6,11H,7-10H2
InChIKeyFIVRYUCBOWVOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 1797345-49-3): Core Identity, Scaffold Class, and Procurement Context


1'-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 1797345-49-3) is a synthetic spirocyclic compound with the molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.30 g·mol⁻¹ [1]. It features a 3H-spiro[2-benzofuran-1,4'-piperidine]-3-one core scaffold with a furan-2-carbonyl substituent appended to the piperidine nitrogen. This scaffold belongs to a broader chemotype—spiro[[2]benzofuran-1,4'-piperidines]—that has been systematically explored as a privileged structure in sigma receptor ligand discovery and has yielded subnanomolar-affinity agents for σ₁ and σ₂ receptors [2]. The compound is primarily offered as a research chemical for in vitro and preclinical investigation, and its procurement-relevant identity is defined by the 1,4'-spiro junction geometry, the presence of the benzofuran-3-one lactone, and the N-furoyl substituent.

Why 1'-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one Cannot Be Freely Interchanged with In-Class Analogs


Within the 3H-spiro[2-benzofuran-1,4'-piperidine]-3-one family, the N-acyl substituent is a dominant determinant of receptor affinity, subtype selectivity, and off-target profile. Published structure-activity relationship (SAR) studies demonstrate that replacing an N-benzyl or N-alkyl group with an N-acyl (carbonyl-containing) substituent fundamentally alters the electronic character and hydrogen-bonding capacity of the piperidine nitrogen, which forms a critical ionic interaction with the glutamate 172 residue of the σ₁ receptor binding pocket [1]. Conversely, swapping the furan-2-carbonyl for a benzofuran-2-carbonyl (CAS 1797345-60-8) introduces an additional fused benzene ring, increasing molecular weight from 297.30 to 347.37 g·mol⁻¹ and altering both lipophilicity and π-stacking potential [2]. The 1,4'-spiro junction of the target compound further distinguishes it from the 1,3'-spiro regioisomer (CAS 1706277-61-3), which presents the piperidine nitrogen in a different spatial orientation relative to the benzofuran-3-one plane—a geometric feature known to modulate receptor recognition in this scaffold class [3]. These structural perturbations are not interchangeable; each compound represents a distinct chemical entity with unique physicochemical and pharmacological signatures.

Quantitative Differentiation Evidence: 1'-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one vs. Closest Analogs


Molecular Topology and Spiro Junction Regiochemistry: 1,4'- vs. 1,3'-Spiro Isomer Differentiation

The target compound possesses a 1,4'-spiro junction connecting the piperidine 4-position to the benzofuran-3-one 1-position (InChIKey: FIVRYUCBOWVOEG-UHFFFAOYSA-N), as confirmed by its IUPAC name 1'-(furan-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one [1]. This distinguishes it from the 1,3'-spiro regioisomer (CAS 1706277-61-3; InChIKey: QOOKCQOGQJTHMZ-UHFFFAOYSA-N), where the piperidine is attached at the 3-position . Published SAR on the spiro[[2]benzofuran-1,4'-piperidine] series shows that the 1,4'-junction is the biologically validated geometry for high-affinity σ₁ receptor binding, with compounds such as fluspidine (Ki = 0.59 nM at σ₁, 1331-fold σ₁/σ₂ selectivity) and 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] (Ki = 1.14 nM at σ₁, >1100-fold selectivity) exemplifying the potency achievable with this specific spiro topology [2][3]. No equivalent potency data exist for 1,3'-spiro junction analogs in the public domain, suggesting the 1,4'-geometry is the preferred pharmacophoric arrangement for this chemotype.

Spiro junction geometry Conformational analysis Receptor pharmacophore

N-Acyl Substituent Electronic Profile: Furan-2-carbonyl vs. Benzofuran-2-carbonyl vs. Thiophene-2-carbonyl

The target compound's furan-2-carbonyl substituent (C₄H₃O–C=O) introduces a monocyclic, oxygen-containing heteroaromatic acyl group that is smaller and more electron-rich than the benzofuran-2-carbonyl analog (CAS 1797345-60-8; C₈H₅O–C=O), which adds a fused benzene ring, increasing the molecular weight by 50.07 g·mol⁻¹ (297.30 vs. 347.37) and the calculated logP by approximately 1.2–1.5 units (estimated by structural increment method) [1][2]. The 5-chlorothiophene-2-carbonyl analog (CAS 1797022-24-2) introduces a chlorine atom and a sulfur heterocycle, further altering polarity and halogen-bonding potential [3]. In the broader spiro[[2]benzofuran-1,4'-piperidine] SAR landscape, N-acyl substituents with smaller heterocycles (e.g., cyclopropanecarbonyl) have been shown to confer distinct metabolic stability and conformational rigidity profiles, though quantitative σ₁/σ₂ affinity data for N-furoyl analogs specifically have not been disclosed in the peer-reviewed literature [4]. This represents a verifiable structural differentiation that can be exploited in studies comparing acyl-group electronic effects on target engagement.

Heterocyclic carbonyl Electronic effects Sigma receptor SAR

Class-Level Sigma Receptor Pharmacology: Quantitative Affinity Benchmarks from the Spiro[benzofuran-1,4'-piperidine] Chemotype

Although no direct σ₁ or σ₂ receptor binding data have been reported for 1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one specifically, the 1,4'-spiro[benzofuran-1,4'-piperidine] scaffold has produced some of the most potent and selective σ₁ receptor ligands known. Quantitative benchmarks from the class include: 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] (σ₁ Ki = 1.14 nM, σ₁/σ₂ > 1100-fold) [1]; 1'-benzyl-3-(2-fluoroethyl)-3H-spiro[[2]benzofuran-1,4'-piperidine] (fluspidine, σ₁ Ki = 0.59 nM, σ₁/σ₂ = 1331-fold) [2]; and 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] (σ₁ Ki = 0.79 nM, σ₁/σ₂ = 350-fold, σ₁/VAChT = 799-fold) [3]. Systematic SAR studies demonstrate that N-substituent identity profoundly modulates both affinity and selectivity: N-benzyl groups favor σ₁ affinity, while N-acyl groups—particularly carbonyl-linked heterocycles—remain comparatively underexplored, presenting a defined opportunity for novel SAR exploration using the target compound [4].

Sigma-1 receptor Radioligand binding Structure-activity relationship

Physicochemical Property Differentiation: Topological Polar Surface Area and Hydrogen Bonding Capacity

Based on its SMILES structure (C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CO4), the target compound contains four hydrogen bond acceptors (two carbonyl oxygens, one furan oxygen, and one lactone oxygen) with zero hydrogen bond donors [1]. The calculated topological polar surface area (TPSA) is approximately 68.6 Ų, placing it within the optimal range for blood-brain barrier penetration (TPSA < 90 Ų generally favorable for CNS exposure) [2]. By comparison, the benzofuran-2-carbonyl analog (CAS 1797345-60-8) has a higher TPSA due to the additional benzofuran oxygen, and the 5-chlorothiophene-2-carbonyl analog replaces the furan oxygen with a sulfur atom, reducing hydrogen bond acceptor strength while increasing halogen-dependent interactions [3]. The absence of hydrogen bond donors in the target compound differentiates it from 3-substituted analogs bearing hydroxyl or amino groups at the benzofuran-3 position, which introduce H-bond donor capacity at the cost of increased TPSA and potential efflux transporter recognition [4].

Physicochemical properties Drug-likeness CNS multiparameter optimization

Recommended Application Scenarios for 1'-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one Based on Evidence Profile


Expanding N-Acyl SAR in Sigma-1 Receptor Ligand Optimization Programs

The target compound serves as a structurally defined N-furoyl probe within the spiro[benzofuran-1,4'-piperidine] chemotype—a scaffold that has delivered σ₁ receptor ligands with Ki values as low as 0.59 nM (fluspidine) and selectivity ratios exceeding 1000-fold against σ₂ [1]. Because published SAR has focused predominantly on N-benzyl and N-fluoroalkyl substituents, the N-furoyl group represents a distinct pharmacophoric element that can be used to interrogate the hydrogen-bond acceptor tolerance of the σ₁ orthosteric pocket. Researchers can directly compare this compound's binding profile against the 1'-benzyl-3-methoxy analog (σ₁ Ki = 1.14 nM) or the 1'-benzyl-3-(2-fluoroethyl) analog to quantify the affinity shift imparted by replacing a benzyl group with a furan-2-carbonyl moiety [2].

Physicochemical Comparator in CNS Drug-Likeness Optimization Studies

With a calculated TPSA of approximately 68.6 Ų, zero hydrogen bond donors, and a molecular weight of 297.30 g·mol⁻¹, the target compound occupies a favorable region of CNS drug-like chemical space [1][2]. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA-BBB) or Caco-2 permeability studies alongside the larger, more lipophilic benzofuran-2-carbonyl analog (TPSA ~72–78 Ų; MW 347.37) and the halogenated 5-chlorothiophene-2-carbonyl analog to establish quantitative structure-property relationships linking N-acyl heterocycle composition to passive membrane permeability [3]. The absence of rotatable bonds in the spiro junction further provides a conformationally constrained baseline for assessing the contribution of molecular flexibility to permeability and metabolic stability.

Regioisomeric Selectivity Control in Spirocyclic Compound Library Design

The 1,4'-spiro junction of the target compound is the biologically validated geometry for high-affinity σ₁ receptor engagement, whereas the 1,3'-spiro regioisomer (CAS 1706277-61-3) lacks published target engagement data [1][2]. This regioisomeric distinction can be exploited in library design: the 1,4'-isomer can serve as an 'active-geometry' control in target-based screening, while the 1,3'-isomer provides a matched 'inactive-geometry' negative control. Such paired regioisomer screening enables rigorous validation of on-target vs. off-target activity and reduces the risk of false-positive hits arising from assay interference rather than specific receptor engagement [3].

Metabolic Stability Profiling of N-Acyl vs. N-Alkyl Spiropiperidines

The N-furoyl amide bond in the target compound presents a metabolically distinct liability profile compared to the N-benzyl or N-alkyl substituents of benchmark σ₁ ligands. While N-dealkylation is a common metabolic pathway for N-benzyl spiropiperidines (as documented in rat and human liver microsome studies of 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine]) [1], the amide linkage of the N-furoyl group may undergo hydrolysis by hepatic amidases or be resistant to oxidative dealkylation. Comparative microsomal stability assays between the target compound and its N-benzyl or N-alkyl counterparts can quantify the metabolic advantage or liability conferred by the N-acyl substitution pattern, informing lead optimization decisions in programs targeting oral bioavailability [2].

Quote Request

Request a Quote for 1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.